3-Fluorodihydro-2H-pyran-4(3H)-one

Overview

Description

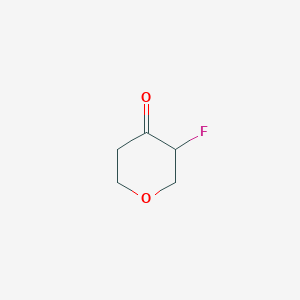

3-Fluorodihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a six-membered ring containing one oxygen atom and one fluorine atom attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one typically involves the fluorination of dihydro-2H-pyran-4(3H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Fluorodihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols.

Scientific Research Applications

3-Fluorodihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound featuring a five-membered ring containing both oxygen and fluorine atoms. It has a molecular weight of approximately 132.11 g/mol. A carbonyl group at the C-4 position contributes to the compound's reactivity, making it applicable in organic synthesis. The presence of fluorine can significantly influence its chemical properties, making it an interesting subject for study in medicinal chemistry and materials science. Studies on interaction dynamics have focused on its conformational behavior due to the presence of the endocyclic oxygen and fluorine . These interactions can influence how the compound behaves in solution, potentially affecting its reactivity and interactions with other molecules.

Scientific Research Applications

This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. Theoretical studies using NMR spectroscopy have provided insights into conformational shifts, indicating how structural variations can impact molecular behavior. The presence of fluorine in this compound differentiates it from other similar compounds, often leading to enhanced biological activity and unique chemical properties valuable for applications in chemistry and pharmacology.

Conformational Behavior

The introduction of an endocyclic oxygen in 2-fluorocyclohexanone to give this compound would be expected to create a gauche effect in the axial conformer along with the O-C-C-F moiety, inducing an increase of its population . However, small changes were verified in the conformational populations both in the gas phase and solution because the carbonyl group plays an important role for the hyperconjugation in the equatorial conformer, despite experiencing strong dipolar repulsion with the fluorine atom .

Mechanism of Action

The mechanism of action of 3-Fluorodihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Dihydro-2H-pyran-4(3H)-one: Lacks the fluorine atom, resulting in different reactivity and properties.

3-Chlorodihydro-2H-pyran-4(3H)-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

3-Bromodihydro-2H-pyran-4(3H)-one: Similar structure with a bromine atom, affecting its reactivity and applications.

Uniqueness

3-Fluorodihydro-2H-pyran-4(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding interactions, making it valuable in various research and industrial applications.

Biological Activity

Introduction

3-Fluorodihydro-2H-pyran-4(3H)-one (CAS No. 624734-19-6) is a fluorinated organic compound with significant interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their biological properties, making them valuable in drug development and other applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyran ring with a fluorine atom at the 3-position, contributing to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H7FO2 |

| Molecular Weight | 132.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that compounds containing the dihydropyran structure showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom appears to enhance this activity, possibly by increasing lipophilicity and facilitating membrane penetration.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to HIV. A series of compounds based on similar structures were synthesized and tested for their ability to inhibit HIV-1 entry. Some derivatives demonstrated significant inhibitory effects at micromolar concentrations, suggesting that modifications to the pyran structure could lead to new antiviral agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that while some derivatives of this compound exhibit strong biological activity, they also need to be evaluated for selectivity against cancer cells versus normal cells. For instance, certain modifications led to compounds that were effective against cancer cell lines while maintaining low toxicity levels in normal human fibroblasts .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific enzymes or receptors. Molecular docking studies suggest that this compound could bind effectively to active sites of target proteins, modulating their activity .

Case Studies

- Antimicrobial Evaluation : A recent study investigated the antibacterial properties of various fluorinated pyrans, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 0.9 μg/mL against N. gonorrhoeae, highlighting its potential as a therapeutic agent in treating resistant bacterial infections .

- Antiviral Screening : In another investigation focusing on HIV inhibitors, derivatives of this compound were synthesized and tested for their ability to block viral entry. Compounds were shown to disrupt the gp41 six-helix bundle formation essential for HIV fusion, indicating a novel mechanism of action for this class of compounds .

The biological activity of this compound is promising, particularly in the realms of antimicrobial and antiviral research. Its unique structural features, enhanced by the presence of fluorine, contribute to its effectiveness against various pathogens while maintaining a favorable safety profile in preliminary studies. Further research is warranted to fully explore its potential applications in medicine and beyond.

References

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 3-Fluorodihydro-2H-pyran-4(3H)-one?

To verify the structure of this compound, researchers should employ a combination of:

- 1H NMR : Observe coupling patterns influenced by the fluorine atom (e.g., splitting due to coupling). The axial-equatorial equilibrium of the fluorinated ring may result in distinct splitting patterns .

- 13C NMR : Identify carbonyl (C=O) and fluorinated carbons, which exhibit characteristic downfield shifts.

- 19F NMR : Directly confirm the presence and environment of the fluorine atom.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHFO) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detect the carbonyl stretch (~1700 cm) and C-F vibrations (~1100 cm).

Note: Suppliers like Sigma-Aldrich do not provide analytical data for this compound, necessitating independent verification .

Q. What synthetic routes are commonly employed for preparing this compound?

While direct synthesis methods are not detailed in the evidence, analogous strategies for dihydro-2H-pyran derivatives include:

- Fluorination of Precursors : Electrophilic or nucleophilic fluorination of dihydro-2H-pyran-4(3H)-one derivatives using reagents like Selectfluor or DAST.

- Ring-Closing Metathesis : Utilize Grubbs catalysts to form the pyran ring, followed by fluorination.

- Oxidation-Reduction Sequences : For example, oxidation of diols or reduction of fluorinated lactones.

Methodological Tip: Optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions caused by fluorine’s electronegativity .

Q. How can researchers ensure the purity of this compound given the lack of supplier-provided analytical data?

To confirm purity:

- Chromatography : Use HPLC or GC with a polar stationary phase to separate impurities.

- NMR Analysis : Compare integration ratios of proton signals to detect contaminants.

- Melting Point Analysis : Determine consistency with literature values (if available).

- Reference Standards : Cross-validate with independently synthesized or commercially available analogs (e.g., non-fluorinated dihydro-2H-pyran-4(3H)-one) .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the reactivity of dihydro-2H-pyran-4(3H)-one in subsequent reactions?

The fluorine atom:

- Electron-Withdrawing Effect : Polarizes the carbonyl group, enhancing electrophilicity and facilitating nucleophilic additions (e.g., Grignard reactions).

- Conformational Bias : Stabilizes axial or equatorial conformers via hyperconjugation or steric effects, impacting stereoselectivity in cycloadditions or ring-opening reactions .

- Hydrogen Bonding : Fluorine’s electronegativity may alter intermolecular interactions in catalytic systems.

Q. What role does conformational analysis play in predicting stereochemical outcomes for reactions involving this compound?

Conformational equilibria directly affect transition-state geometry. For example:

- Axial vs. Equatorial Fluorine : Axial fluorine may hinder nucleophilic attack on the carbonyl due to steric hindrance, favoring equatorial attack pathways.

- Diastereoselective Functionalization : Use chiral catalysts (e.g., copper(II)-bisphosphine complexes) to exploit conformational preferences for stereocontrol, as demonstrated in related tetrahydropyran syntheses .

Case Study: In dihydro-2H-pyran derivatives, replacing oxygen with fluorine shifts conformational equilibrium by 2–5 kcal/mol, altering reaction pathways .

Q. What strategies enable diastereoselective functionalization of this compound derivatives?

Key approaches include:

- Chiral Auxiliaries : Attach temporary chiral groups to direct functionalization (e.g., Evans oxazolidinones).

- Asymmetric Catalysis : Employ enantioselective organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Cu(II)-bisphosphine) to control stereochemistry .

- Dynamic Kinetic Resolution : Leverage conformational flexibility to trap intermediates in specific configurations.

Data-Driven Example: For analogous compounds, diastereomeric ratios >10:1 were achieved using L3 ligands in copper-catalyzed oligomerization .

Properties

IUPAC Name |

3-fluorooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORMSHMHGGKSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634788 | |

| Record name | 3-Fluorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-19-6 | |

| Record name | 3-Fluorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorooxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.